molecular formula C8H7BrN2O3 B1623338 N-(2-bromo-6-nitrophenyl)acetamide CAS No. 245115-83-7

N-(2-bromo-6-nitrophenyl)acetamide

Cat. No.: B1623338
CAS No.: 245115-83-7
M. Wt: 259.06 g/mol
InChI Key: MBAPRVODHSSHJA-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Nitroaromatic Acetamides

Halogenated nitroaromatic compounds are a class of organic molecules that feature one or more halogen atoms and nitro groups attached to an aromatic ring. These substituents significantly influence the chemical reactivity of the aromatic ring, making them versatile precursors in organic synthesis. nih.gov The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. nih.gov Halogens, also electron-withdrawing, further modify the electronic properties and provide a reactive handle for various coupling reactions.

The presence of an acetamide (B32628) group introduces another layer of functionality. The amide group can participate in hydrogen bonding and can be hydrolyzed to an amine, which is a key functional group in many biologically active molecules. The combination of these functional groups in halogenated nitroaromatic acetamides makes them important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.netresearchgate.net For instance, they serve as crucial components in the creation of various drugs, including those for treating cancer, diabetes, and viral infections. nih.govnih.gov

Overview of N-(2-bromo-6-nitrophenyl)acetamide as a Key Chemical Entity in Organic Synthesis

This compound, with its specific arrangement of a bromine atom, a nitro group, and an acetamido group, is a particularly useful building block. The ortho-positioning of the bromine and nitro groups relative to the acetamido group creates steric and electronic effects that can be exploited for selective chemical transformations. This compound serves as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. biosynth.com The bromine atom can be readily displaced or used in cross-coupling reactions, while the nitro group can be reduced to an amino group, opening up further avenues for chemical modification. chemicalbook.com

Scope and Research Focus within Academic Inquiry Pertaining to this compound

Current academic research on this compound and related compounds primarily focuses on their application as versatile intermediates in the synthesis of novel organic compounds with potential biological activity. georgiasouthern.edu Researchers are exploring new synthetic routes to this compound and its derivatives, as well as their use in the construction of complex molecular architectures. The study of their reactivity in various chemical reactions and the development of new synthetic methodologies utilizing these building blocks are active areas of investigation. researchgate.net Furthermore, there is interest in the synthesis and evaluation of new compounds derived from this compound for their potential as therapeutic agents. nih.gov

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 245115-83-7 biosynth.comsigmaaldrich.combldpharm.com
Molecular Formula C8H7BrN2O3 biosynth.com
Molecular Weight 259.06 g/mol biosynth.comsigmaaldrich.combldpharm.com
Appearance White Solid sigmaaldrich.comsigmaaldrich.com
Purity 95% sigmaaldrich.comsigmaaldrich.com
Storage Temperature 0-5°C sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromo-6-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c1-5(12)10-8-6(9)3-2-4-7(8)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAPRVODHSSHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405162
Record name N-(2-bromo-6-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245115-83-7
Record name N-(2-bromo-6-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-bromo-6-nitrophenyl)acetamide
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Synthetic Methodologies for N 2 Bromo 6 Nitrophenyl Acetamide

Established Synthetic Pathways to N-(2-bromo-6-nitrophenyl)acetamide

Nitration of N-(2-bromophenyl)acetamide

A primary and direct route to this compound involves the nitration of N-(2-bromophenyl)acetamide. This electrophilic aromatic substitution reaction introduces a nitro group (NO₂) onto the aromatic ring. The acetamido group (-NHCOCH₃) is an ortho-, para-directing group, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. The steric hindrance from the bromine atom and the acetamido group influences the position of the incoming nitro group, favoring substitution at the less hindered position, which is ortho to the acetamido group and meta to the bromine, resulting in the desired this compound.

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). jcbsc.orgresearchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. jcbsc.org Careful temperature control is crucial to prevent over-nitration and the formation of unwanted byproducts. researchgate.net

Reaction Conditions for Nitration of Acetanilide (B955) Derivatives:

ReactantReagentSolventTemperatureKey Considerations
N-phenylacetamideConc. HNO₃ / Conc. H₂SO₄-< 20°CExothermic reaction, requires cooling. jcbsc.org
AcetanilideConc. HNO₃ / Conc. H₂SO₄-Cold conditionsTo avoid polysubstituted products. researchgate.net

Stepwise Synthesis from o-Bromoaniline via Acetylation and Subsequent Nitration

An alternative and often preferred method to control regioselectivity is a stepwise synthesis starting from o-bromoaniline. This pathway involves two key steps:

Acetylation of o-Bromoaniline: The amino group of o-bromoaniline is first protected by acetylation to form N-(2-bromophenyl)acetamide. This is typically achieved by reacting o-bromoaniline with acetic anhydride (B1165640) or acetyl chloride. This step is important because the acetamido group is a less powerful activating group than the amino group, which helps to moderate the subsequent nitration reaction and prevent undesirable side reactions.

Nitration of N-(2-bromophenyl)acetamide: The intermediate, N-(2-bromophenyl)acetamide, is then subjected to nitration as described in the previous section. The acetamido group directs the incoming nitro group to the ortho and para positions. Due to the presence of the bromine atom at the 2-position, the primary product of this reaction is this compound, with the nitro group being introduced at the 6-position.

This stepwise approach provides better control over the final product distribution and is a common strategy in the synthesis of substituted nitroanilines.

Advanced Synthetic Strategies and Process Optimization for this compound

Catalytic Approaches in the Synthesis of this compound

Recent advancements in organic synthesis have explored the use of various catalysts to improve the efficiency and selectivity of nitration reactions. While traditional methods rely on stoichiometric amounts of strong acids, modern approaches aim for more sustainable and milder reaction conditions. For the synthesis of related nitroaromatic compounds, metal-free catalysts have shown promise. nih.gov For instance, the use of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) has been reported as a promoter and nitro source for the regioselective nitration of anilines, offering a potentially greener alternative to the classic mixed acid conditions. rsc.org Although not specifically detailed for this compound, the principles of using such catalytic systems could be adapted for its synthesis, potentially leading to higher yields and reduced environmental impact.

Regioselective Control in Aromatic Substitution for this compound Formation

The key to successfully synthesizing this compound lies in controlling the regioselectivity of the electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring play a crucial role. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group.

In the nitration of N-(2-bromophenyl)acetamide, both substituents direct the incoming electrophile (NO₂⁺) to the positions ortho and para to themselves. The positions ortho to the acetamido group are 2 and 6, and the para position is 4. The positions ortho to the bromine atom are 1 and 3, and the para position is 5. The steric hindrance caused by the bulky bromine atom at the 2-position significantly disfavors substitution at the adjacent 3-position. The electronic directing effect of the powerful acetamido group strongly favors substitution at its ortho-positions (2 and 6). Since the 2-position is already occupied by bromine, the nitration predominantly occurs at the 6-position, leading to the formation of this compound. The formation of the 4-nitro isomer, N-(2-bromo-4-nitrophenyl)acetamide, is also possible but is generally a minor product due to the stronger directing effect of the acetamido group to its ortho position. frontierspecialtychemicals.com

Industrial Scalability and Efficiency Enhancements in this compound Production

For the industrial-scale production of this compound, several factors need to be considered to enhance efficiency and ensure safety. The highly exothermic nature of nitration reactions requires robust temperature control systems to prevent runaway reactions and the formation of dinitro or other undesirable byproducts. jcbsc.org

Process optimization may involve:

Continuous Flow Reactors: These offer better heat and mass transfer compared to batch reactors, allowing for safer and more controlled nitration processes.

Solvent Selection: The choice of solvent can influence reaction rates and product selectivity. While traditional nitrations are often performed without a solvent, the use of inert solvents can help to control the reaction temperature and improve handling.

Catalyst Recycling: In catalytic approaches, the ability to recover and reuse the catalyst is crucial for economic viability and reducing waste.

Purification Techniques: Efficient purification methods, such as crystallization, are essential to obtain the final product with high purity. The choice of crystallization solvent can significantly impact the yield and purity of the product. jcbsc.org

While specific industrial processes for this compound are not extensively documented in the public domain, the general principles of scaling up nitration reactions for the production of aromatic nitro compounds are well-established and would be applicable.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

One significant green approach is the move towards solvent-free and catalyst-free reaction conditions. For the acetylation of anilines, the reaction can be carried out by simply heating a mixture of the aniline (B41778) with acetic anhydride without any solvent. This approach reduces the environmental burden associated with solvent use and disposal. While not specifically detailed for this compound, this methodology has been successfully applied to the synthesis of various acetanilides. ajrconline.org

Another avenue for greening the synthesis is the use of alternative, less hazardous acetylating agents and catalysts. For instance, continuous-flow acetylation using acetonitrile (B52724) as the acetylating agent over a reusable solid catalyst like alumina (B75360) has been explored for various amines. nih.gov However, it has been noted that nitroanilines may exhibit low reactivity under these specific conditions. nih.gov

Comparison of Conventional and Greener Acetylation

Parameter Conventional Method Solvent-Free Method
Solvent Glacial Acetic Acid None
Catalyst None (or acid/base promoter) None
Waste Solvent and quenching agent Minimal
Work-up Precipitation in water Direct isolation or simple purification

Energy efficiency in chemical synthesis is a key aspect of green chemistry. The use of alternative energy sources like microwave irradiation and ultrasound has been shown to accelerate reaction times, increase yields, and often lead to cleaner reactions for the synthesis of amides and other organic compounds. ajrconline.orgresearchgate.netnih.govacs.orgnih.govnih.govrsc.orgresearchgate.net

Microwave-assisted synthesis of acetanilides has been demonstrated to be significantly faster than conventional heating methods. ajrconline.orgresearchgate.netacs.org The direct coupling of microwave energy with the reacting molecules leads to rapid heating and can enhance reaction rates. Similarly, ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which can promote chemical reactivity. nih.govnih.govrsc.orgresearchgate.net These techniques offer the potential for a more energy-efficient synthesis of this compound.

Overview of Energy-Efficient Synthetic Methods

Method Principle Potential Advantages for Synthesis
Microwave-Assisted Rapid heating through dielectric polarization Reduced reaction times, improved yields, cleaner reactions ajrconline.orgacs.org
Ultrasound-Assisted Acoustic cavitation Enhanced reaction rates, shorter synthesis times nih.govnih.gov

Chemical Reactivity and Transformation Studies of N 2 Bromo 6 Nitrophenyl Acetamide

Hydrolysis Reactions of N-(2-bromo-6-nitrophenyl)acetamide to Corresponding Anilines

The acetamido group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline (B41778), 2-bromo-6-nitroaniline (B44865). This reaction is a fundamental transformation in organic synthesis, as it allows for the deprotection of the amino group, which is often introduced in a protected form to prevent unwanted side reactions during other synthetic steps.

The hydrolysis process typically involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the acetamido group. This is followed by the cleavage of the amide bond, releasing acetic acid or an acetate (B1210297) salt and the free aniline. The reaction conditions, such as the concentration of the acid or base and the temperature, can be optimized to achieve high yields of the desired product. For instance, treatment of this compound with a methanolic solution of ammonia (B1221849) in a sealed tube at elevated temperatures can effectively yield 2-bromo-6-nitroaniline. chemicalbook.com

Table 1: Hydrolysis of this compound
ReactantReagents and ConditionsProductYieldReference
This compoundAmmonia in methanol, 100 °C, 16 h, sealed tube2-bromo-6-nitroaniline91.3% chemicalbook.com

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the phenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAAr) reactions. tandfonline.com This is due to the presence of the strongly electron-withdrawing nitro group positioned ortho to the bromine atom. The nitro group activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of a diverse range of substituted products. These reactions are often carried out in the presence of a base and a suitable solvent. The choice of the nucleophile and reaction conditions can influence the outcome of the reaction, allowing for the synthesis of various derivatives. For example, reacting N-(5-halo-2-nitrophenyl)acetamides with amines can lead to the corresponding amino-substituted products. tandfonline.com

Reduction Reactions of the Nitro Group to Amino Functionality

The nitro group of this compound can be readily reduced to an amino group, a transformation of significant importance in the synthesis of various biologically active molecules and dyes. wikipedia.orgjsynthchem.com A wide array of reducing agents can be employed for this purpose, ranging from metal-based reagents to catalytic hydrogenation. wikipedia.orgorganic-chemistry.org

Commonly used methods include the use of metals like iron in acidic media, tin(II) chloride, or catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or Raney nickel. wikipedia.org The choice of the reducing agent and reaction conditions can be critical to achieve chemoselectivity, especially when other reducible functional groups are present in the molecule. For instance, sodium borohydride (B1222165) in the presence of a nickel catalyst can selectively reduce the nitro group. jsynthchem.com The reduction of the nitro group dramatically alters the electronic properties of the aromatic ring, transforming the electron-withdrawing nitro group into an electron-donating amino group. nih.gov

Table 2: Common Reagents for Nitro Group Reduction
Reagent/SystemDescriptionReference
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni)A widely used and efficient method for nitro group reduction. wikipedia.org
Iron in acidic mediaA classical and cost-effective method. wikipedia.org
Sodium HydrosulfiteA mild reducing agent suitable for selective reductions. wikipedia.org
Tin(II) ChlorideA common laboratory reagent for the reduction of nitroarenes. wikipedia.org
Sodium Borohydride/Nickel CatalystOffers selectivity in the reduction of nitro groups. jsynthchem.com

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of this compound

The phenyl ring of this compound is generally deactivated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-withdrawing nitro and bromo groups. youtube.commasterorganicchemistry.com The acetamido group is an activating group, but its influence is diminished by the two deactivating groups. The directing effects of the substituents must also be considered. The acetamido group is an ortho-, para-director, while the bromo and nitro groups are meta-directors.

Despite the deactivation, under forcing conditions, electrophilic substitution might be possible. The position of substitution would be determined by the interplay of the directing effects of the existing substituents. However, such reactions are less common for this substrate compared to nucleophilic substitution and reduction reactions.

Mechanistic Elucidation of Key Transformations Involving this compound

The mechanisms of the key transformations of this compound are well-established in organic chemistry.

Hydrolysis: The hydrolysis of the amide bond proceeds through a nucleophilic acyl substitution mechanism. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for the attack by water. In basic conditions, the hydroxide ion directly attacks the carbonyl carbon.

Nucleophilic Aromatic Substitution: The substitution of the bromine atom follows the SNAAr mechanism. tandfonline.com This involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The departure of the bromide ion then yields the substitution product. The rate of this reaction is significantly enhanced by the electron-withdrawing nitro group.

Nitro Group Reduction: The reduction of the nitro group is a stepwise process that involves the transfer of six electrons. nih.gov The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates to finally yield the amino group. The exact mechanism can vary depending on the reducing agent and the reaction conditions. For example, with metal hydrides, the reaction may proceed via a hydride transfer. nih.gov

These well-understood mechanisms provide a framework for predicting the reactivity of this compound and for designing synthetic routes to a variety of target molecules.

Derivatives and Structural Analogs of N 2 Bromo 6 Nitrophenyl Acetamide

Synthesis and Research on Positional Isomers of N-(2-bromo-6-nitrophenyl)acetamide

The arrangement of the bromo and nitro substituents on the phenylacetamide core significantly influences the chemical reactivity and biological activity of the molecule. Researchers have synthesized and studied various positional isomers to explore these structure-activity relationships.

N-(2-bromo-4-nitrophenyl)acetamide Derivatives

N-(2-bromo-4-nitrophenyl)acetamide serves as a key intermediate in the synthesis of potential therapeutic agents. smolecule.comfrontierspecialtychemicals.com It is a yellow solid with the molecular formula C₈H₇BrN₂O₃. smolecule.com

Synthesis and Research Findings:

The primary research application of N-(2-bromo-4-nitrophenyl)acetamide is in the creation of libraries of anticancer drug analogs. smolecule.comfrontierspecialtychemicals.com This compound provides a foundational structure that can be chemically modified to produce a range of molecules for screening as potential cancer treatments. While specific details of its synthesis are not extensively documented in the provided results, its utility as a building block in medicinal chemistry is evident.

Interactive Data Table: N-(2-bromo-4-nitrophenyl)acetamide Properties

PropertyValue
CAS Number57045-86-0
Molecular FormulaC₈H₇BrN₂O₃
AppearanceYellow solid
Purity>98%
ApplicationSynthesis of anticancer drug analogs

N-(2-bromo-5-nitrophenyl)acetamide Derivatives

The positional isomer N-(2-bromo-5-nitrophenyl)acetamide is another valuable compound in organic synthesis. Its derivatives have been explored for their potential applications in various chemical transformations.

Synthesis and Research Findings:

One notable derivative is N-(2-bromo-5-nitrophenyl)-N-(2-methylallyl)acetamide . The synthesis of this compound involves the reaction of N-(2-bromo-5-nitrophenyl)acetamide with 3-chloro-2-methylprop-1-ene in the presence of sodium hydride and dimethylformamide. This reaction demonstrates the utility of N-(2-bromo-5-nitrophenyl)acetamide as a precursor for introducing more complex functionalities onto the aromatic ring system. The resulting derivative can serve as a building block for further synthetic elaborations.

Interactive Data Table: Synthesis of N-(2-bromo-5-nitrophenyl)-N-(2-methylallyl)acetamide

ReactantReagent/SolventProduct
N-(2-bromo-5-nitrophenyl)acetamide1. Sodium hydride, Dimethylformamide 2. 3-chloro-2-methylprop-1-eneN-(2-bromo-5-nitrophenyl)-N-(2-methylallyl)acetamide

N-(4-bromo-2-nitrophenyl)acetamide Derivatives

N-(4-bromo-2-nitrophenyl)acetamide has been the subject of synthetic and biological studies, revealing its potential as a bioactive molecule.

Synthesis and Research Findings:

This compound can be synthesized with a high yield of 99.1% by treating 4-bromo-2-nitroaniline (B116644) with acetic anhydride (B1165640) in acetic acid. The reaction mixture is heated, and upon cooling and purification, N-(4-bromo-2-nitrophenyl)acetamide is obtained as an orange solid.

Research has shown that N-(4-bromo-2-nitrophenyl)acetamide possesses moderate antimicrobial properties. It has demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis. Furthermore, this compound has exhibited cytotoxic effects against certain tumor cell lines, suggesting its potential as a scaffold for the development of new anticancer agents.

Interactive Data Table: Properties of N-(4-bromo-2-nitrophenyl)acetamide

PropertyValue
CAS Number881-50-5
Molecular FormulaC₈H₇BrN₂O₃
AppearanceOrange solid
Biological ActivityModerate antimicrobial, Cytotoxic to some tumor cells

Synthesis and Research on Substituted this compound Analogs

The introduction of additional substituents onto the this compound framework allows for the exploration of a wider chemical space and the development of analogs with tailored properties.

Alkyl-Substituted Derivatives (e.g., N-(2-bromo-4-tert-butyl-6-nitrophenyl)acetamide)

The incorporation of alkyl groups, such as a tert-butyl group, can influence the steric and electronic properties of the parent molecule.

Synthesis and Research Findings:

Interactive Data Table: N-(2-bromo-4-tert-butyl-6-nitrophenyl)acetamide Identity

PropertyValue
CAS Number1160573-91-0
Molecular FormulaC₁₂H₁₅BrN₂O₃

Ether-Substituted Derivatives (e.g., N-(2-(benzyloxy)-4-bromo-6-nitrophenyl)acetamide)

The introduction of an ether linkage, such as a benzyloxy group, can significantly alter the molecule's polarity and potential for hydrogen bonding.

Synthesis and Research Findings:

N-(2-(benzyloxy)-4-bromo-6-nitrophenyl)acetamide and its diacetylated form, N-acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide , are examples of ether-substituted derivatives. smolecule.comguidechem.comnih.gov Specific synthesis pathways and research findings for these compounds are not detailed in the provided search results. However, the presence of the benzyloxy group offers a site for further chemical modification and could influence the compound's biological interactions. These derivatives are noted as being for research purposes only. smolecule.com

Interactive Data Table: Ether-Substituted Derivative Identity

Compound NameCAS NumberMolecular Formula
N-(2-(benzyloxy)-4-bromo-6-nitrophenyl)acetamide942195-80-4C₁₅H₁₃BrN₂O₄
N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide713530-48-4C₁₇H₁₅BrN₂O₅

Halogen-Substituted Analogs (e.g., N-(2-bromo-6-chlorophenyl)acetamide)

The substitution of the nitro group with other halogens on the phenyl ring of this compound gives rise to a series of halogen-substituted analogs. A notable example is N-(2-bromo-6-chlorophenyl)acetamide. The synthesis of such compounds can be achieved through the reaction of the corresponding aniline (B41778) with an appropriate acetylating agent. For instance, N-(2-bromo-6-chlorophenyl)acetamide can be prepared by reacting 2-bromo-6-chloroaniline (B1281334) with bromoacetyl chloride ijpsr.info. This general synthetic approach is also applicable to other similar acetamide (B32628) derivatives irejournals.com.

The physicochemical properties of these analogs are influenced by the nature and position of the halogen substituents. A comparison of the parent compound with its chloro-substituted analog highlights these differences.

Physicochemical properties sourced from PubChem researchgate.net.

Complex Hybrid Structures Incorporating this compound Moieties

The this compound framework has been integrated into more complex molecular structures, leading to the creation of hybrid compounds with novel characteristics. These include anilides of cytisinylacetic acid, benzothiazine derivatives, and functionalized macrocyclic platforms.

Anilides of Cytisinylacetic Acid Derivatives

Anilides of cytisinylacetic acid have been synthesized through the reaction of the alkaloid cytisine (B100878) with 2-bromo-N-(2,6-dihalo-4-nitrophenyl)acetamides . This reaction results in the formation of N-cytisinylacetamide derivatives. The synthesis involves the initial preparation of 2-bromo-N-(2,6-dihalo-4-nitrophenyl)acetamides by acylating the corresponding 2,6-dihalo-4-nitroanilines with bromoacetyl bromide . The subsequent reaction with cytisine proceeds to yield the final anilide products . The structures of these complex molecules have been confirmed using various spectroscopic methods, including IR, PMR, and mass spectrometry, as well as X-ray structure analysis . For example, the molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide has been elucidated through these techniques .

Benzothiazine Derivatives Containing Related Substituted Phenylacetamides

Benzothiazines are a class of heterocyclic compounds with a benzene (B151609) ring fused to a thiazine (B8601807) ring mdpi.com. The synthesis of benzothiazine derivatives can be achieved through various routes, often involving the reaction of 2-aminothiophenol (B119425) with a suitable electrophile. While direct synthesis from this compound is not explicitly detailed in the provided sources, the general principles of benzothiazine synthesis suggest a potential pathway. A plausible approach could involve the reaction of 2-aminothiophenol with a derivative of a substituted phenylacetamide. For instance, a halo-substituted phenylacetamide could potentially undergo cyclization with 2-aminothiophenol to form a benzothiazine ring system. The specific reaction conditions would be crucial for achieving such a transformation and would likely depend on the nature of the substituents on the phenylacetamide moiety.

Functionalization of Macrocyclic Platforms with Related Nitrophenylacetamide Fragments

Macrocyclic compounds, such as calixarenes, are attractive platforms for the design of receptors and sensors due to their unique three-dimensional structures. The functionalization of these macrocycles with specific recognition units can impart selective binding properties. In this context, nitrophenylacetamide fragments have been successfully incorporated into macrocyclic scaffolds.

A notable example is the functionalization of p-tert-butylthiacalix mdpi.comarenes with N-(4'-nitrophenyl)acetamide moieties at the lower rim. The synthesis involves the regioselective substitution of the macrocyclic platform. This research has demonstrated that a 1,3-disubstituted thiacalix mdpi.comarene containing two N-(4'-nitrophenyl)acetamide fragments can be synthesized. Furthermore, a 1,2-disubstituted analog, featuring one N-(4'-nitrophenyl)acetamide and one N,N-diethylacetamide moiety, has also been prepared. These functionalized macrocycles have shown the ability to bind anionic guests, with the binding properties being dependent on the substitution pattern and the nature of the appended fragments.

Spectroscopic and Structural Elucidation of N 2 Bromo 6 Nitrophenyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) Characterization

Proton NMR (¹H-NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For acetanilide (B955) derivatives, the ¹H-NMR spectra typically show distinct signals for the aromatic protons, the amide proton (N-H), and the methyl protons of the acetyl group.

Similarly, for N-(2-fluoro-6-nitrophenyl)acetamide, the aromatic protons are observed between 7.39 and 8.78 ppm, with the amide proton at 10.17 ppm and the methyl protons at 2.28 ppm. rsc.org Based on these examples, the expected ¹H-NMR spectrum of N-(2-bromo-6-nitrophenyl)acetamide would feature aromatic protons in the downfield region (around 7.0-9.0 ppm), a deshielded amide proton (around 10.0-10.5 ppm), and a singlet for the methyl protons (around 2.3 ppm).

Expected ¹H-NMR Data for this compound and its Derivatives

CompoundAromatic Protons (ppm)Amide Proton (ppm)Methyl Protons (ppm)
N-(4-bromo-2-nitrophenyl)acetamide rsc.org8.70 (d), 8.32 (s), 7.71 (d)10.23 (s)2.28 (s)
N-(2-fluoro-6-nitrophenyl)acetamide rsc.org8.78 (dd), 7.91 (d), 7.39 (t)10.17 (s)2.28 (s)
N-(2-nitrophenyl)acetamide rsc.org8.76 (d), 8.21 (d), 7.65 (t), 7.18 (t)10.33 (s)2.29 (s)
N-acetyl-3-nitroaniline rsc.org8.97 (s), 8.8 (d), 8.73 (s), 8.66 (d), 7.55 (t)-2.27 (s)
N-acetyl-2-nitroaniline rsc.org8.57 (d), 8.42 (d), 8.23 (t), 7.9 (t)9.6 (s)2.07 (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Characterization

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C-NMR spectra of nitrophenyl acetamide (B32628) derivatives, the carbonyl carbon of the acetamido group typically appears around 168-169 ppm. The aromatic carbons show signals in the range of 110-150 ppm, and the methyl carbon of the acetyl group is observed around 25 ppm.

For N-(4-bromo-2-nitrophenyl)acetamide, the carbonyl carbon resonates at 168.9 ppm, and the aromatic carbons are found at 138.7, 136.5, 133.9, 128.4, 123.5, and 115.2 ppm. The methyl carbon signal is at 25.6 ppm. rsc.org In another example, N-(2-fluoro-6-nitrophenyl)acetamide, the carbonyl carbon is at 168.9 ppm, and the methyl carbon is at 25.4 ppm. rsc.org These values provide a reliable reference for predicting the ¹³C-NMR spectrum of this compound.

Expected ¹³C-NMR Data for this compound and its Derivatives

CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)Methyl Carbon (ppm)
N-(4-bromo-2-nitrophenyl)acetamide rsc.org168.9138.7, 136.5, 133.9, 128.4, 123.5, 115.225.6
N-(2-fluoro-6-nitrophenyl)acetamide rsc.org168.9156.9 (d), 136.4 (d), 131.3 (d), 124.1 (d), 123.4 (d), 112.2 (d)25.4
N-(2-nitrophenyl)acetamide rsc.org169.0136.3, 136.0, 134.8, 125.7, 123.2, 122.225.6
N-acetyl-3-nitroaniline rsc.org168.98136.97, 135.83, 134.76, 125.94, 123.83, 122.3025.48
N-acetyl-2-nitroaniline rsc.org168.71140.17, 135.9, 135.1, 125.6, 122.8, 121.222.9

Advanced Two-Dimensional NMR Techniques (e.g., 2D NOESY NMR)

Advanced two-dimensional NMR techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in elucidating the spatial relationships between atoms within a molecule. While specific 2D NOESY NMR data for this compound is not documented in the provided search results, the application of this technique would be invaluable for confirming the regiochemistry and conformation of the molecule. For instance, NOESY could definitively establish the proximity of the acetamido group's N-H proton to the protons on the phenyl ring, thereby confirming the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an acetanilide derivative is characterized by several key absorption bands. The N-H stretching vibration of the amide group is typically observed in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide carbonyl group appears as a strong band around 1660-1700 cm⁻¹. The aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring are in the 1450-1600 cm⁻¹ region. The nitro group (NO₂) exhibits characteristic asymmetric and symmetric stretching vibrations around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

For the related compound N-(4-bromo-2-nitrophenyl)acetamide, IR spectra have been recorded using both KBr wafer and Attenuated Total Reflectance (ATR) techniques. nih.gov The NIST WebBook also provides a gas-phase IR spectrum for 4'-Bromo-2'-nitroacetanilide. nist.gov These spectra would show the characteristic bands for the amide, nitro, and bromo-substituted aromatic functionalities.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular formula, C₈H₇BrN₂O₃, which has a molecular weight of approximately 259.06 g/mol . sigmaaldrich.comsigmaaldrich.com Due to the presence of bromine, the molecular ion peak would appear as a characteristic doublet (M, M+2) with nearly equal intensities, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO), the nitro group (NO₂), and the bromine atom. The NIST WebBook provides a mass spectrum for the isomer 4'-Bromo-2'-nitroacetanilide, which can serve as a reference for the expected fragmentation. nist.gov

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional molecular structure. While no X-ray diffraction data has been found for this compound itself, a study on N-(4-methoxy-2-nitrophenyl)acetamide offers insights into the solid-state conformation of related molecules. nih.gov This study revealed that the molecule is significantly non-planar. The acetamido group was found to be considerably twisted out of the plane of the central phenyl ring, with a C7—N1—C1—C6 torsion angle of 25.4(5)°. nih.gov The nitro group also showed a deviation from coplanarity. nih.gov It is plausible that this compound would adopt a similarly non-planar conformation in the solid state due to steric hindrance between the ortho substituents.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools for the separation, purification, and analysis of this compound and its derivatives. These techniques are crucial for monitoring the progress of synthesis reactions and for assessing the purity of the final products. The primary methods employed include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective technique frequently used for the qualitative monitoring of reactions that produce N-arylacetamides. In the synthesis of related N-phenylacetamides, TLC is performed on commercially available silica (B1680970) gel plates (GF254). rsc.org By spotting the reaction mixture alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the product under UV light (254 nm). rsc.org The choice of eluent is critical for achieving good separation. A common mobile phase for compounds of this type is a mixture of ethyl acetate (B1210297) and hexane, the polarity of which can be adjusted to optimize the separation of spots on the plate. rsc.org

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier analytical technique for the quantitative purity assessment of this compound and similar compounds. It offers high resolution, sensitivity, and reproducibility. Reverse-phase HPLC (RP-HPLC) is the most common mode used for these analyses.

Research on structurally related complex acetamides demonstrates the utility of RP-HPLC. For instance, derivatives have been successfully analyzed using a simple mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid on specialized columns. sielc.comsielc.com Formic acid is often preferred for applications requiring mass spectrometry (MS) compatibility. sielc.comsielc.com The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

A study on the nootropic agent N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide highlights a typical analytical setup. The method involved extraction followed by chromatography on a Nucleosil 7C18 reverse-phase column with UV detection at 210 nm. nih.gov This approach proved sensitive and accurate for pharmacokinetic studies. nih.gov

The following table summarizes typical HPLC conditions used for the analysis of related acetamide derivatives.

Compound NameColumnMobile PhaseDetectionReference
Acetamide, N-[2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-Newcrom R1Acetonitrile (MeCN), water, and phosphoric acidUV/MS sielc.com
Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-Newcrom R1Acetonitrile (MeCN), water, and phosphoric acidUV/MS sielc.com
N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamideNucleosil 7C181/15 M potassium dihydrogen-phosphate-acetonitrile (7:3, v/v)UV (210 nm) nih.gov

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a vacuum ultraviolet (VUV) detector, is a powerful technique for analyzing volatile and thermally stable nitroaromatic compounds. nih.goviu.edu Due to the relatively high molecular weight and potential for thermal degradation of this compound, careful optimization of GC parameters is necessary. For the analysis of nitroaromatics, high temperatures are often required; studies have utilized a transfer line and flow cell temperature of 300°C to ensure compounds remain in the gas phase without decomposition. iu.edu The gas-phase VUV spectra of nitroaromatics show characteristic absorptions that can be used for identification and quantification. nih.goviu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy in Related Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of this compound. The absorption of UV and visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is primarily defined by the substituted nitroaromatic chromophore.

The electronic spectra of nitroaromatic compounds are characterized by distinct absorption bands originating from different electronic transitions. rsc.org A detailed analysis of nitrobenzaldehyde isomers, which share the key nitrobenzene (B124822) chromophore, provides a framework for understanding the spectrum of this compound. rsc.org

The main transitions observed are:

n→π* Transitions: These are typically weak absorptions (molar absorptivity, ε < 1,000 M⁻¹cm⁻¹) occurring at longer wavelengths. In nitrobenzaldehydes, a weak band around 350 nm is attributed to n→π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro group. rsc.org

π→π* Transitions: These are much stronger absorptions (ε > 1,000 M⁻¹cm⁻¹) and occur at shorter wavelengths. For nitroaromatic systems, multiple π→π* bands are often present. An intermediate intensity band around 300 nm is typically dominated by π→π* excitations within the aromatic ring, while very strong absorptions (ε ≈ 10,000 M⁻¹cm⁻¹) are observed at shorter wavelengths (around 250 nm), which are ascribed to π→π* excitations involving charge transfer between the nitro group and the benzene (B151609) ring. rsc.org

Systematic studies on various nitroaromatic compounds have shown that the position (λmax) and intensity of the absorption maximum are highly dependent on the molecular structure and the nature of other substituents on the aromatic ring. nih.goviu.edu For example, the addition of multiple nitro groups to a benzene ring can lead to an increase in intensity and a blue shift (a shift to a shorter wavelength) of the primary absorption band. nih.goviu.edu

The following table details the typical UV-Vis absorption bands and their assignments for related nitroaromatic systems. rsc.org

Wavelength RegionMolar Absorptivity (εmax)Transition TypeAssignmentReference
~350 nm~100 M⁻¹cm⁻¹n→πExcitation from lone pairs of the nitro group rsc.org
~300 nm~1,000 M⁻¹cm⁻¹π→πExcitation within the arene (benzene) function rsc.org
~250 nm~10,000 M⁻¹cm⁻¹π→π*Excitation involving the nitro group and the benzene ring rsc.org

UV-Vis spectroscopy is also a functional tool for monitoring chemical reactions involving the nitro group, such as its reduction, as the disappearance of the characteristic nitroaromatic absorption bands can be readily tracked over time. researchgate.net

Computational Chemistry and Theoretical Investigations of N 2 Bromo 6 Nitrophenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(2-bromo-6-nitrophenyl)acetamide, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential, all of which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Studies for Geometric and Spectroscopic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry. These calculations would provide detailed information on bond lengths, bond angles, and dihedral angles.

For instance, in the closely related compound 2-bromo-6-nitroaniline (B44865), X-ray crystallography has provided precise geometric parameters. nih.gov DFT calculations on this compound would be expected to yield similar values for the benzene (B151609) ring and the bromo and nitro substituents. The geometry of the acetamide (B32628) group would be of particular interest, especially the planarity and the orientation relative to the aromatic ring.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table is illustrative and based on expected values from related structures. Actual DFT calculations would be needed for precise data.

Parameter Predicted Value
C-Br Bond Length ~1.90 Å
C-N (nitro) Bond Length ~1.45 Å
C-N (amide) Bond Length ~1.40 Å
C=O Bond Length ~1.23 Å
N-H Bond Length ~1.01 Å
C-C-Br Bond Angle ~120°
O-N-O Bond Angle ~125°
C-N-C (amide) Bond Angle ~120°
Dihedral Angle (Ring-NO2) Variable, influenced by steric hindrance
Dihedral Angle (Ring-NHAc) Variable, influenced by hydrogen bonding

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of experimental spectral bands to specific molecular vibrations, such as the N-H stretch of the amide, the symmetric and asymmetric stretches of the nitro group, and the C=O stretch of the carbonyl group.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability.

For this compound, the presence of the electron-withdrawing nitro group and the bromine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted acetanilide (B955). The HOMO would likely be localized on the phenyl ring and the amide group, while the LUMO would be predominantly centered on the nitro group and the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity. QSAR studies on nitroaromatic compounds have shown that HOMO and LUMO energies are significant descriptors of their biological activity and toxicity. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table is illustrative and based on general principles for similar compounds. Actual DFT calculations would be needed for precise values.

Parameter Predicted Energy (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -2.0 to -3.0
HOMO-LUMO Gap (ΔE) 4.0 to 5.0

Molecular Electrostatic Potential (MEP) Mapping for Electro/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack.

In this compound, the MEP map would be expected to show the most negative potential around the oxygen atoms of the nitro and carbonyl groups, making them likely sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atom of the amide group (N-H) would exhibit a positive potential, indicating its susceptibility to act as a hydrogen bond donor. The aromatic protons and the region around the bromine atom might also show varying degrees of positive potential.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound would explore the different spatial arrangements of the acetamide and nitro groups arising from rotation around the C-N and C-C bonds. lumenlearning.com

Due to the presence of bulky ortho substituents (bromo and nitro groups), steric hindrance will play a significant role in determining the preferred conformation. The nitro group and the acetamide group will likely be twisted out of the plane of the benzene ring to minimize steric repulsion. rsc.org The degree of this rotation would be a key aspect of the conformational analysis.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological target. researchgate.net MD simulations track the movement of atoms over time, allowing for the exploration of the conformational landscape and the identification of stable conformers and their relative populations.

Analysis of Intermolecular Interactions and Hydrogen Bonding

Intermolecular interactions, particularly hydrogen bonding, are crucial in determining the solid-state structure and biological interactions of this compound. The molecule has both a hydrogen bond donor (the N-H group of the amide) and several hydrogen bond acceptors (the oxygen atoms of the nitro and carbonyl groups, and potentially the bromine atom).

Mulliken and Natural Population Analysis (NPA) are computational methods used to calculate the partial atomic charges on each atom in a molecule. This information is valuable for understanding the nature and strength of intermolecular interactions. NPA is generally considered to be more reliable and less dependent on the basis set used in the calculation. These analyses would likely show significant negative charges on the oxygen atoms and a positive charge on the amide hydrogen, supporting their roles in hydrogen bonding.

Advanced Applications in Organic Synthesis Utilizing N 2 Bromo 6 Nitrophenyl Acetamide

Role as a Building Block in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. N-(2-bromo-6-nitrophenyl)acetamide serves as a key starting material for the synthesis of various nitrogen-containing heterocycles. researchgate.netnih.gov The presence of the nitro group, a versatile functional group, allows for a range of transformations, including reduction to an amino group, which can then participate in cyclization reactions to form heterocyclic rings. researchgate.net

For instance, the amino group derived from the reduction of the nitro group in the this compound scaffold can react with suitable dielectrophiles to construct various heterocyclic systems. The bromo substituent can be used in cross-coupling reactions to introduce further complexity. This approach provides a powerful tool for generating libraries of novel heterocyclic compounds for drug discovery and other applications.

Precursor for the Synthesis of Fluorinated Aromatic Compounds (e.g., 3-bromo-2-fluoronitrobenzene)

This compound is a key intermediate in the preparation of fluorinated aromatic compounds, such as 3-bromo-2-fluoronitrobenzene (B1519329). google.com The synthesis involves a multi-step process where this compound is first hydrolyzed to yield 2-bromo-6-nitroaniline (B44865). google.com This aniline (B41778) derivative then undergoes a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt, which is subsequently displaced by a fluoride (B91410) ion to introduce the fluorine atom onto the aromatic ring. google.comchemicalbook.com

This method is advantageous as it utilizes readily available and cost-effective reagents, avoiding the need for more expensive fluorinating agents. google.com The resulting 3-bromo-2-fluoronitrobenzene is a valuable building block in its own right, used in the synthesis of pharmaceuticals and agrochemicals. researchgate.netchemsrc.com

Table 1: Synthesis of 3-bromo-2-fluoronitrobenzene from this compound

StepReactant(s)ProductPurpose
1This compound, Acid/Base2-bromo-6-nitroanilineHydrolysis of the acetamido group. google.com
22-bromo-6-nitroaniline, Nitrite (B80452) source, Fluoride source3-bromo-2-fluoronitrobenzeneDiazotization of the amino group followed by fluorination. google.comchemicalbook.com

Utilization in the Construction of Complex Macrocyclic Architectures

Macrocycles, large cyclic molecules, are of significant interest due to their unique host-guest chemistry and biological activities. nih.govmdpi.com While direct evidence of this compound's use in macrocycle synthesis is not extensively documented in the provided results, its structural features make it a plausible precursor for such applications.

The general strategies for synthesizing nitrogen-containing macrocycles often involve the condensation of diamines with dicarbonyl compounds or the direct formation of carbon-nitrogen bonds. mdpi.com The amino group, which can be generated from the nitro group of this compound, could serve as one of the key functionalities in a macrocyclization reaction. The bromo-substituent could be utilized in a subsequent step to append other molecular fragments onto the macrocyclic framework through cross-coupling reactions. This would allow for the construction of complex, three-dimensional macrocyclic architectures with tailored properties. mdpi.com

Development of Novel Synthetic Reagents and Intermediates Based on this compound Scaffold

The this compound framework provides a versatile platform for the development of new synthetic reagents and intermediates. The reactivity of the bromo and nitro groups allows for a wide range of chemical modifications, leading to a diverse array of substituted aniline derivatives.

For example, the bromo group can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions to introduce new functional groups. The nitro group can be reduced to an amine, which can then be further functionalized. These transformations can lead to the creation of novel building blocks with unique reactivity and utility in organic synthesis. The development of such reagents can open up new avenues for the efficient construction of complex target molecules.

Exploration in Medicinal Chemistry and Biological Activity of N 2 Bromo 6 Nitrophenyl Acetamide Analogs

Investigation as a Scaffold for Drug Discovery and Development

The N-(2-bromo-6-nitrophenyl)acetamide structure and its parent amine, 2-bromo-6-nitroaniline (B44865), are recognized as important scaffolds in medicinal chemistry. encyclopedia.pubnih.gov The presence of the nitro group (NO2) is a key feature, as this functional group is known to be present in a wide range of bioactive molecules with activities including antineoplastic, antibiotic, and antihypertensive effects. encyclopedia.pub The bromo and acetamido groups provide additional points for modification, allowing for the fine-tuning of physicochemical properties and biological activity.

The core utility of this scaffold lies in its ability to be chemically manipulated to generate libraries of analog compounds. For instance, the modification of 2-bromo-6-nitroaniline has led to the synthesis of various derivatives. nih.gov These synthetic efforts are often guided by the goal of enhancing a specific biological activity or improving the drug-like properties of the parent compound. The versatility of the nitroaniline core is further demonstrated by its use in the synthesis of heterocyclic compounds, such as benzothiazoles, which have shown promising pharmaceutical potential. encyclopedia.pub

Antimicrobial Activity Studies of Analogous Compounds

A significant area of investigation for analogs of this compound has been in the field of antimicrobial research. Nitro-containing molecules have historically been a source of effective treatments for various microbial infections. encyclopedia.pub

Studies on related nitroaniline derivatives have demonstrated their potential as antimicrobial agents. For example, a series of 2-methyl-5-nitroaniline (B49896) derivatives were synthesized and evaluated for their in vitro antimicrobial activity, highlighting the ongoing interest in this class of compounds. researchgate.net Similarly, nanostructured polyanilines doped with aromatic nitro compounds have shown enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. arabjchem.org The antibacterial effects were confirmed by measuring the diameter of the zone of inhibition and determining the minimum inhibitory concentration (MIC) values. arabjchem.org

Antimicrobial Activity of Selected Nitroaniline Analogs

Compound TypeTest OrganismActivity MetricObserved ActivityReference
Polyaniline doped with 2,4,6-trinitrophenolGram-negative and Gram-positive bacteriaZone of Inhibition14–24 mm at 100 μg/ml arabjchem.org
Nitrated benzothiazoles (derived from nitroanilines)Pseudomonas aeruginosaInhibitionSignificant activity, comparable to procaine (B135) penicillin encyclopedia.pub

The antimicrobial mechanism of nitroaromatic compounds is generally accepted to involve the reduction of the nitro group within the microbial cell. encyclopedia.pub This reduction process generates toxic intermediates, such as nitroso and superoxide (B77818) species. encyclopedia.pub These reactive species can then covalently bind to essential biomolecules like DNA, leading to cellular damage and ultimately, cell death. encyclopedia.pub This mechanism of metabolic activation is a hallmark of several nitro-heterocyclic antimicrobial drugs. nih.gov The effectiveness of these drugs is often correlated with their rate of metabolism by the target microorganism. nih.gov

Antitumor and Cytotoxic Activity Research of Derivatives

Derivatives of the this compound scaffold have also been a focus of anticancer research. The nitro group, a known pharmacophore, is presumed to be transformed by enzyme systems into an active mutagenic species, contributing to the cytotoxic effects of these compounds. nih.gov

Research into 6-bromo quinazoline (B50416) derivatives, which can be synthesized from bromo-substituted anthranilic acids, has identified compounds with promising anticancer activity. nih.gov These derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation. nih.gov

Cytotoxic Activity of a 6-bromo quinazoline derivative

CompoundTargetActivityReference
6-bromo-2-(pentylthio)-3-phenylquinazolin-4(3H)-oneEpidermal Growth Factor Receptor (EGFR)Inhibition of EGFR, leading to cytotoxic activity nih.gov

A key mechanism through which many anticancer agents exert their effects is through the inhibition of protein kinases. The phosphatidylinositol-3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in cell growth, proliferation, and survival. nih.gov Aberrant activation of the PI3K pathway is a common feature in many cancers. nih.gov

Derivatives of related heterocyclic systems, such as imidazopyridines, have been designed and screened for their ability to inhibit PI3Kα. nih.gov These studies have led to the identification of potent inhibitors with nanomolar efficacy. nih.gov For example, 6-bromo quinazoline derivatives have been investigated for their kinase inhibitory efficacy, with some compounds showing the ability to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. nih.gov

In addition to kinase inhibition, another important mechanism of anticancer activity is the induction of apoptosis, or programmed cell death. Research on imidazopyridine derivatives has shown that potent PI3Kα inhibitors can induce cell cycle arrest and apoptosis in cancer cells. nih.gov This indicates that compounds derived from scaffolds related to this compound can trigger the natural cell death pathways in malignant cells, contributing to their therapeutic potential.

Anti-inflammatory Properties of Related Structures

The exploration of this compound analogs has also extended to the investigation of their anti-inflammatory properties. Salicylanilides, which share some structural similarities, have been widely researched for their diverse biological activities, including anti-inflammatory effects. nih.gov For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov

The mechanism of anti-inflammatory action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov There are two main isoforms, COX-1 and COX-2, with COX-2 being primarily induced during inflammation. nih.gov The development of selective COX-2 inhibitors is a key goal in anti-inflammatory drug discovery to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.gov Furthermore, metal complexes incorporating ligands with anti-inflammatory properties, such as ruthenium complexes with 5-nitroimidazole, have shown the ability to reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.com

Structure-Activity Relationship (SAR) Studies for Modulating Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For analogs of this compound, these studies involve systematic modifications of the phenyl ring, the acetamide (B32628) linker, and the bromo and nitro substituents to elucidate key structural requirements for desired biological effects.

Research into various N-phenylacetamide derivatives has provided valuable insights into their SAR. For instance, in a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the nature and position of substituents on the benzene (B151609) ring were found to be critical for their bactericidal activity. The presence of electron-withdrawing groups such as fluorine, chlorine, bromine, or a trifluoromethyl group at the 4-position of the benzene ring generally enhanced the bactericidal activity, whereas substitution at the 3-position was less favorable nih.gov.

In another study focusing on α-substituted acetamido-N-benzylacetamide derivatives as anticonvulsants, a quantitative structure-activity relationship (QSAR) model was developed. This model highlighted the importance of specific structural, electronic, and physicochemical properties for anticonvulsant activity researchgate.net. The study led to the synthesis of new amido ketone compounds with significant activity in the maximal electroshock seizure (MES) test researchgate.net.

Furthermore, the investigation of acetamide-sulfonamide scaffolds as urease inhibitors revealed that the nature of the group attached to the acetamide moiety significantly impacts the inhibitory activity. Derivatives with a phenyl-alkyl group on the acetamide showed better urease inhibition compared to those with a fluoro-substituted biphenyl (B1667301) group mdpi.com. Specifically, a compound featuring a thiazole-substituted sulfonamide and an ibuprofen-derived acetamide portion exhibited potent urease inhibition mdpi.com.

The following table summarizes the SAR findings for different classes of acetamide analogs:

Compound ClassKey Structural FeaturesImpact on Biological ActivityReference
N-phenylacetamide-4-arylthiazoles Substituent type and position on the benzene ring.Electron-withdrawing groups (F, Cl, Br, CF₃) at the 4-position increase bactericidal activity. Substitution at the 3-position is detrimental. nih.gov
α-acetamido-N-benzylacetamides Topological, electronic, and physicochemical properties.A QSAR model predicted anticonvulsant activity, leading to the synthesis of active amido ketones. researchgate.net
Acetamide-sulfonamide Scaffolds Group attached to the acetamide moiety.Phenyl-alkyl groups on the acetamide enhance urease inhibition compared to fluoro-substituted biphenyl groups. mdpi.com

Molecular Target Identification and Mechanism of Action Elucidation in Biological Systems

Identifying the molecular targets of this compound analogs is crucial for understanding their mechanism of action and for the rational design of more potent and selective compounds. Research has implicated several molecular targets for various acetamide derivatives.

Translocator Protein (TSPO): Analogs of pyrazolopyrimidines bearing N-acetamide substitutions have been identified as high-affinity ligands for the translocator protein (TSPO), a target for molecular imaging and therapy in oncology and other diseases. SAR studies revealed that N,N-disubstitution on the terminal acetamide allows for the introduction of diverse chemical moieties without compromising TSPO affinity, leading to the discovery of ligands with picomolar activity nih.govwustl.edu.

Cholinesterases: Substituted acetamide derivatives have been evaluated as inhibitors of butyrylcholinesterase (BChE), a therapeutic target for Alzheimer's disease. One study identified a compound that exhibited potent BChE inhibition with an IC50 value of 3.94 μM and acted as a mixed-type inhibitor researchgate.netnih.govnih.gov. Molecular docking studies confirmed that this compound binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site researchgate.netnih.govnih.gov.

Carbonic Anhydrases: N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates have been synthesized and screened for their inhibitory activity against human carbonic anhydrase (hCA) isoforms. One derivative showed effective inhibition against hCA I, hCA II, and the tumor-associated hCA XII, with inhibition constants (Ki) of 45.10 nM, 5.87 nM, and 7.91 nM, respectively nih.gov.

Other Targets: A benzothiazine acetamide derivative, specifically 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide, has been investigated as an antidiabetic agent through the inhibition of α-glucosidase and α-amylase. This compound displayed IC50 values of 5.17 µM against α-glucosidase and 18.82 µM against α-amylase nih.gov. Additionally, N-substituted acetamide derivatives have been identified as potent antagonists of the P2Y14 receptor, an inflammatory target nih.gov.

The identified molecular targets for various acetamide analogs are summarized in the table below:

Molecular TargetCompound ClassKey FindingsReference
Translocator Protein (TSPO) Pyrazolopyrimidine N-acetamide analogsHigh-affinity ligands with picomolar activity. nih.govwustl.edu
Butyrylcholinesterase (BChE) Substituted acetamide derivativesPotent mixed-type inhibitors binding to CAS and PAS. researchgate.netnih.govnih.gov
Carbonic Anhydrases (hCA I, II, XII) N-phenylacetamide-2-oxoindole benzenesulfonamidesEffective inhibition with nanomolar Ki values. nih.gov
α-Glucosidase and α-Amylase Benzothiazine acetamide derivativeInhibition with micromolar IC50 values. nih.gov
P2Y14 Receptor N-substituted acetamide derivativesPotent antagonists for inflammatory diseases. nih.gov

Development of Novel Chemotypes for Targeted Therapeutic Applications

The this compound scaffold provides a versatile platform for the development of novel chemotypes with a wide range of therapeutic applications. By integrating this core with other pharmacologically active moieties, researchers have designed and synthesized new molecules with enhanced or novel biological activities.

Antitubercular Agents: A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were designed as potential antitubercular agents. The most potent compound in this series, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against both M. tuberculosis H37Rv and a rifampin-resistant strain, demonstrating its potential as a lead for developing new antitubercular drugs mdpi.com.

Multi-target Anticancer Agents: In an effort to overcome drug resistance in cancer, novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates were designed as multi-target inhibitors. One promising compound from this series demonstrated significant inhibitory activity against telomerase, JAK1, STAT3, and TLR4, suggesting its potential as a multi-target-directed drug for cancer therapy nih.gov. In vivo studies showed that this compound led to a prominent reduction in tumor size and mass in a mouse model of solid Ehrlich carcinoma nih.gov.

General Scaffolds for Drug Discovery: The development of novel protein scaffolds based on immunoglobulin or non-immunoglobulin structures represents a significant advancement in therapeutic design. These scaffolds can be engineered to exhibit high specificity and affinity for various molecular targets, offering a new generation of therapeutic agents with improved properties such as better tissue penetration and stability researchgate.netmdpi.com. The principles of scaffold-based drug design are directly applicable to the development of new chemotypes derived from the this compound core.

The table below highlights some of the novel chemotypes developed from acetamide-based scaffolds and their therapeutic applications:

Novel ChemotypeTherapeutic ApplicationKey FeaturesReference
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamides AntitubercularPotent activity against drug-sensitive and drug-resistant M. tuberculosis. mdpi.com
N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamides AnticancerMulti-target inhibitors of telomerase, JAK1, STAT3, and TLR4. nih.gov
Novel Protein Scaffolds General TherapeuticsEngineered proteins with high target specificity and improved drug-like properties. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2-bromo-6-nitrophenyl)acetamide, and how are intermediates purified?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. Equimolar aryl amines (e.g., 2-bromo-6-nitroaniline) are reacted with 2-bromoacetyl bromide in aqueous Na₂CO₃ (pH 9–10) for 2 hours. The precipitate is filtered, washed with water, and dried. Purification involves recrystallization from ethanol or chromatography . Key impurities (e.g., dimeric byproducts) can be monitored via HPLC using EP reference standards .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of techniques:

  • NMR : Confirm substituent positions (e.g., bromo and nitro groups) via ¹H/¹³C NMR chemical shifts. Aromatic protons near electron-withdrawing groups appear downfield (~8.5–9.0 ppm) .
  • HPLC-MS : Detect trace impurities (e.g., de-brominated or acetylated derivatives) using EP impurity standards .
  • Melting Point : Compare experimental values (e.g., ~160–165°C) with literature to assess purity .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer : Hydrolysis of the acetamide group or nitro reduction may occur under acidic/reducing conditions. To prevent this:

  • Maintain pH > 8 during synthesis to stabilize the amide bond .
  • Avoid prolonged heating; use inert atmospheres to suppress nitro group reduction .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Torsional angles : The nitro group may twist ~15–20° relative to the benzene ring, affecting electronic conjugation .
  • Intermolecular interactions : Hydrogen bonding (e.g., C–H⋯O) between acetamide carbonyl and aromatic H atoms stabilizes crystal packing . Refinement protocols using riding models for H atoms are critical for accuracy .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates:

  • Electrophilicity : The bromo group’s susceptibility to Suzuki-Miyaura coupling, influenced by nitro’s electron-withdrawing effect .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps indicate sites for nucleophilic/electrophilic attacks . Docking studies (e.g., with palladium catalysts) optimize reaction conditions .

Q. How do solvent and substituent effects influence the compound’s stability in biological assays?

  • Methodological Answer :

  • Solvent Polarity : In polar solvents (e.g., DMSO), the compound may form hydrates, altering bioavailability. Stability tests via UV-Vis spectroscopy (λ_max ~270 nm) are recommended .
  • Substituent Impact : The nitro group enhances electrophilicity but may increase cytotoxicity. Use Mosmann’s MTT assay to quantify cell viability post-exposure .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported crystallographic data for N-(aryl)acetamide derivatives?

  • Methodological Answer : Cross-validate using:

  • Cambridge Structural Database (CSD) : Compare bond lengths/angles (e.g., C–N: ~1.34 Å) with published analogs .
  • Temperature-Dependent Studies : Thermal ellipsoids in XRD data may explain variations in nitro group planarity .

Q. What strategies resolve conflicting bioactivity results across studies?

  • Methodological Answer :

  • Dose-Response Curves : Ensure consistent molar concentrations (e.g., 1–100 µM) in cytotoxicity assays .
  • Metabolite Screening : LC-MS/MS identifies degradation products that may skew bioactivity readings .

Safety & Handling

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
  • First Aid : In case of contact, rinse with water for 15 minutes and consult poison control .
  • Storage : Keep in amber vials at 4°C to prevent photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.